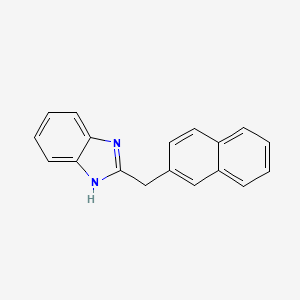

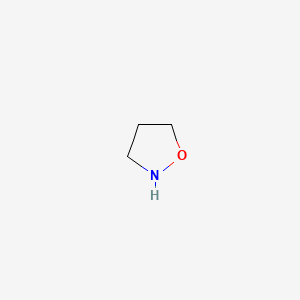

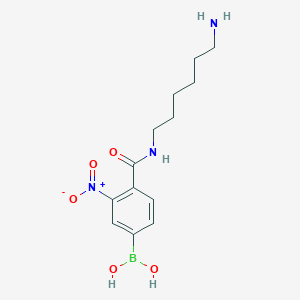

![molecular formula C16H16O4 B1194118 3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol CAS No. 303088-44-0](/img/structure/B1194118.png)

3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol is a natural product found in Bulbophyllum kwangtungense and Dendrobium densiflorum with data available.

Scientific Research Applications

1. Endothelin Receptor Antagonism

The benzodioxole group, present in various endothelin receptor antagonists, has been studied for its binding affinity and receptor subtype selectivity. Compounds with benzodioxole structures have shown potent antagonism against endothelin-A and endothelin-B receptors, indicating their potential in developing treatments targeting these receptors (Tasker et al., 1997).

2. Reproductive Effects in Insects

Benzodioxole derivatives have demonstrated significant effects on the reproduction of various insects, including the house fly and tsetse fly. These studies have revealed the potential of benzodioxole compounds as insect sterilants or in controlling pest populations (Chang, Bořkovec & Demilo, 1980; Langley, Trewern & Jurd, 1982).

3. Attraction of Agricultural Pests

Certain benzodioxoles have been identified as attractants for agricultural pests like the northern corn rootworm. Understanding the structural requirements for these attractants can aid in the development of more effective pest management strategies (Mcgovern & Ladd, 1988).

4. Catalytic Applications

Benzodioxole derivatives have been incorporated into catalyst structures for various chemical reactions, including the oxidation of primary alcohols and hydrocarbons. These catalysts exhibit improved stability and recycling ability, making them valuable in industrial applications (Ghorbanloo & Maleki Alamooti, 2017).

5. Anti-Platelet Aggregation Activity

Compounds containing benzodioxole structures have been found in various plant species and have shown anti-platelet aggregation activity. This suggests potential applications in treating disorders related to platelet aggregation (Fan et al., 2001).

6. Insecticidal Properties

Studies have demonstrated the insecticidal activity of benzodioxole derivatives against pests like the Colorado potato beetle. These compounds cause significant mortality and affect feeding activity, indicating their potential use in pest control (Vanmellaert, Deloof & Jurd, 1983).

7. Antimicrobial Activity

Benzodioxole-based Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate activity against specific bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015).

8. Solid-Phase Syntheses

Benzodioxole structures have been used in traceless solid-phase syntheses of benzimidazoles, which are important compounds in medicinal chemistry. This demonstrates the utility of benzodioxole derivatives in facilitating efficient synthetic routes (Mazurov, 2000).

properties

CAS RN |

303088-44-0 |

|---|---|

Product Name |

3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol |

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methoxyphenol |

InChI |

InChI=1S/C16H16O4/c1-18-14-7-12(6-13(17)9-14)3-2-11-4-5-15-16(8-11)20-10-19-15/h4-9,17H,2-3,10H2,1H3 |

InChI Key |

WXLWYVQONUUBMT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |

synonyms |

5-(2'-(3''-Hydroxy-5''-methoxyphenyl)-ethyl)-1,3-benzodioxole densiflorol A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

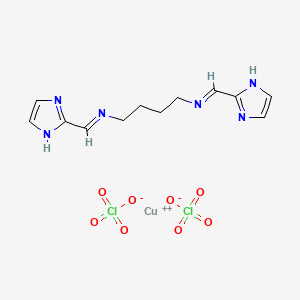

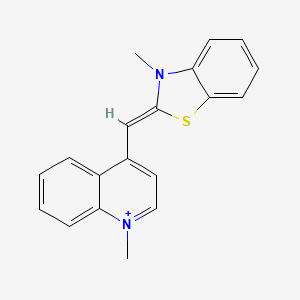

![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)